Faropenem sodium is a beta-lactam antibiotic belonging to the penem subclass. [] It is a synthetically derived compound with structural similarities to both penicillins and cephalosporins. [] Faropenem sodium has garnered significant interest in scientific research due to its broad-spectrum antibacterial activity and unique pharmacokinetic properties.
Faropenem sodium is classified as a penem antibiotic, a subclass of β-lactam antibiotics. Unlike naturally occurring penicillins or cephalosporins, penems are synthesized chemically and contain a sulfur atom in the C-1 position of the β-lactam ring instead of a carbon atom. This modification enhances their stability and effectiveness against certain bacterial strains .
The synthesis of faropenem sodium involves several complex steps. Two primary synthetic routes have been developed:
Technical parameters for synthesis include:
The molecular structure of faropenem sodium can be described as follows:
The conformational characteristics of faropenem are influenced by the longer C–S bond lengths and smaller C–S–C bond angles, which reduce intra-ring stress, allowing for better stability during bacterial cell wall synthesis inhibition.
Faropenem sodium undergoes various chemical reactions that are crucial for its function as an antibiotic:
Kinetic studies indicate that degradation in aqueous solutions follows pseudo-first-order kinetics, with significant implications for its stability in pharmaceutical formulations .
Faropenem exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds irreversibly to PBPs, disrupting the cross-linking process necessary for maintaining cell wall integrity. This action leads to:
Faropenem sodium exhibits several important physical and chemical properties:
These properties are critical for formulation into pharmaceutical preparations that ensure effective delivery and stability during storage.
Faropenem sodium has significant applications in clinical settings:
Faropenem sodium belongs to the penem class of β-lactam antibiotics, characterized by a thiazoline ring fused to the β-lactam core—distinct from carbapenems' pyrroline ring. This structural difference reduces intramolecular strain but increases susceptibility to nucleophilic attack due to the conjugated C2–C3 double bond [2]. Unlike naturally derived carbapenems, penems like faropenem are exclusively synthesized through multistep chemical routes, typically starting from 4-AAA (4-acetoxyazetidinone) intermediates [2] [7].
A patented synthesis (CN107337684A) employs a palladium-catalyzed alkylation for side-chain introduction, using Pd(OAc)₂ and triphenylphosphine in mixed solvents (ethyl acetate/THF). This achieves >85% yield under controlled conditions (20–25°C, nitrogen atmosphere), with subsequent sodium salt formation via sodium 2-ethylhexanoate [1]. Crucially, the C6 hydroxyethyl group and C2 tetrahydrofuran (THF) ring are preserved to maintain antibacterial activity. The THF ring enhances stability against class A β-lactamases compared to carbapenems but remains vulnerable to metallo-β-lactamases (MBLs) like NDM-1 [7].
Table 1: Key Reaction Parameters in Faropenem Sodium Synthesis
Step | Reagents/Catalysts | Solvent System | Temperature | Yield |
---|---|---|---|---|
Alkylation | Pd(OAc)₂, PPh₃ | Ethyl acetate/THF (3:1) | 20–25°C | 85–90% |
Sodium Salt Formation | Sodium 2-ethylhexanoate | Acetone/water | 0–5°C | 92% |
Crystallization | Ethyl acetate/n-hexane | Mixed solvent | -10°C | 95% purity |
Structural optimization focuses on stereochemical control: The (5R,6S) configuration at the β-lactam ring junction and (R)-stereochemistry of the THF side chain are essential for binding to penicillin-binding proteins (PBPs). Computational modeling confirms that the THF ring’s orientation optimizes interactions with the active-site serine of PBPs, a feature less pronounced in carbapenems [2] [7].
Faropenem’s oral bioavailability is limited by its high hydrophilicity (logP ≈ -0.7). Two prodrug strategies address this:
The sodium salt’s crystallization as a hemipentahydrate (C₁₂H₁₄NNaO₅S·2.5H₂O) ensures stability during storage. Its crystal structure exhibits hydrogen-bonded water molecules that shield the β-lactam ring from hydrolysis. In contrast, medoxomil’s ester bond is susceptible to esterases in plasma, resulting in lower systemic exposure (20–30% bioavailability) versus sodium salt’s direct IV delivery [8].
Table 2: Properties of Faropenem Prodrug Forms
Property | Faropenem Sodium | Faropenem Medoxomil |
---|---|---|
Solubility | >200 mg/mL (water) | 0.1 mg/mL (water) |
Bioavailability | 100% (IV) | 20–30% (oral) |
Stability | Hygroscopic; frozen storage | Ester hydrolysis in plasma |
Crystalline Form | Hemipentahydrate | Amorphous solid |
Process optimization for the sodium salt involves anti-solvent crystallization using ethyl acetate/n-hexane to reduce residual solvents (<500 ppm) and control particle size (D90 < 50 µm) [1].
Industrial synthesis faces three major hurdles:1. Impurity Control: Key impurities include:- Δ²-isomer: Forms via epimerization at C2 under acidic conditions.- THF-ring-opened derivative: Arises during palladium catalysis if reaction time exceeds 4 hours [1].- Heavy metals: Residual Pd must be reduced to <10 ppm using chelating agents like EDTA [1].
Table 3: Industrial Specifications for Faropenem Sodium
Parameter | Limit | Analytical Method |
---|---|---|
Purity (HPLC) | >95.0% | Reverse-phase HPLC |
Water Content | 12.0–14.0% | Karl Fischer |
Residual Solvents | <500 ppm (ethyl acetate) | GC-MS |
Heavy Metals (Pd) | <10 ppm | ICP-MS |
Specific Rotation | +125° to +135° (c=1, water) | Polarimetry |
Process innovations include cryogenic extraction with dichloromethane to remove triphenylphosphine oxide byproducts and pH-controlled crystallization to suppress Δ²-isomer formation [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7